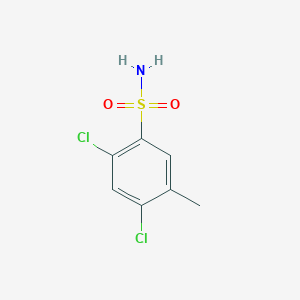
Vindolicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vindolicine is a natural alkaloid compound that is primarily found in the leaves of the Madagascar periwinkle plant (Catharanthus roseus). This compound has been extensively studied due to its potential use in cancer treatment. The purpose of
Mécanisme D'action
Vindolicine works by binding to the beta-tubulin subunit of microtubules, preventing them from polymerizing and forming the mitotic spindle. This results in the disruption of cell division and ultimately leads to the death of cancer cells. Vindolicine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Vindolicine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Vindolicine has also been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of other diseases such as autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of vindolicine is that it has been extensively studied and has a well-established mechanism of action. This makes it a promising candidate for further research and development. However, one of the limitations of vindolicine is that it can be difficult to synthesize in large quantities, which may limit its use in clinical trials and commercial production.
Orientations Futures
There are many potential future directions for research on vindolicine. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of vindolicine in cancer treatment. Additionally, there is potential for research on the use of vindolicine in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, vindolicine is a promising natural alkaloid compound that has potential use in cancer treatment. Its well-established mechanism of action and anti-cancer properties make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, there are many potential future directions for research on vindolicine. Overall, vindolicine represents a promising avenue for the development of new cancer treatments and the treatment of other diseases.
Méthodes De Synthèse
Vindolicine can be synthesized through a variety of methods, including chemical synthesis, semisynthesis, and biosynthesis. The chemical synthesis of vindolicine involves the use of various reagents and solvents to create the compound in a laboratory setting. Semisynthesis involves the modification of natural compounds extracted from the Madagascar periwinkle plant to create vindolicine. Biosynthesis involves the use of genetically modified organisms to produce vindolicine in a more efficient and cost-effective manner.
Applications De Recherche Scientifique
Vindolicine has been extensively studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Vindolicine works by inhibiting the formation of microtubules, which are essential for the division and growth of cancer cells. This makes vindolicine a promising candidate for chemotherapy treatment.
Propriétés
Numéro CAS |
1362-14-7 |
|---|---|
Nom du produit |
Vindolicine |
Formule moléculaire |
C7H3ClF3NO4S |
Poids moléculaire |
925.1 g/mol |
Nom IUPAC |
methyl 11-acetyloxy-4-[(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-4-yl)methyl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C51H64N4O12/c1-11-46-15-13-19-54-21-17-48(38(46)54)32-24-30(36(62-7)26-34(32)52(5)40(48)50(60,44(58)64-9)42(46)66-28(3)56)23-31-25-33-35(27-37(31)63-8)53(6)41-49(33)18-22-55-20-14-16-47(12-2,39(49)55)43(67-29(4)57)51(41,61)45(59)65-10/h13-16,24-27,38-43,60-61H,11-12,17-23H2,1-10H3 |
Clé InChI |
GTYHMLPTHUKXMG-UHFFFAOYSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
SMILES canonique |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=C4C=C(C(=C5)OC)CC6=CC7=C(C=C6OC)N(C8C79CCN1C9C(C=CC1)(C(C8(C(=O)OC)O)OC(=O)C)CC)C)C |
Synonymes |
vindolicine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
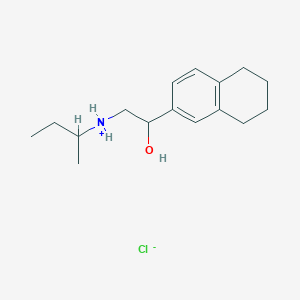

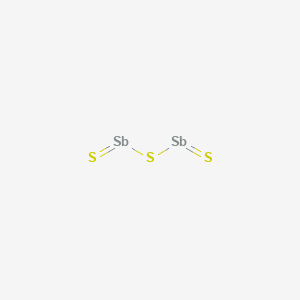
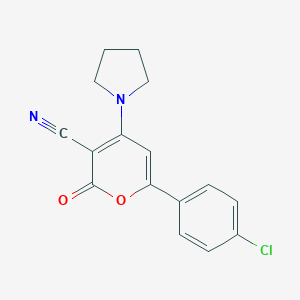
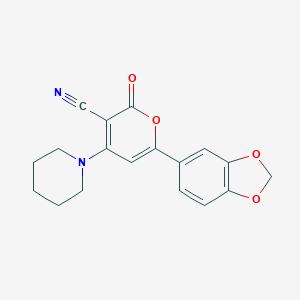
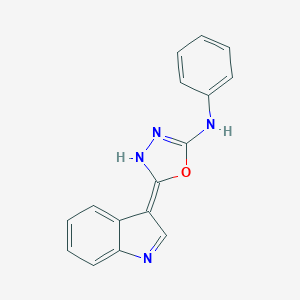


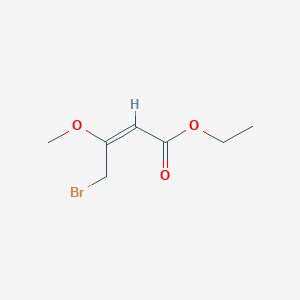
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)

